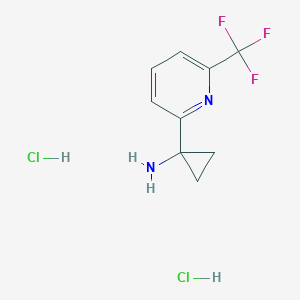
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1384265-58-0 . It has a molecular weight of 275.1 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[6-(trifluoromethyl)-2-pyridinyl]cyclopropanamine dihydrochloride . The InChI code for this compound is 1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Properties and Structural Variability
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, as a part of the chemical compounds family, shares characteristics with other heterocyclic compounds. Research on similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, demonstrates the significance of understanding the preparation procedures, properties, and various protonated and/or deprotonated forms of such compounds. The versatility of these compounds is further illustrated by their ability to form complex compounds with different properties like spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This wide array of properties and applications suggests potential research avenues for this compound in fields ranging from organic chemistry to biological applications (Boča, Jameson, & Linert, 2011).
Role in Medicinal Chemistry and Drug Design
Compounds with structures similar to this compound have been noted for their broad spectrum of biological activities, making them key players in medicinal chemistry. The incorporation of such structures into π-extended conjugated systems has shown to be of great value for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The functional chemical groups present in these compounds, particularly those containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are identified as potential lead molecules for synthesizing compounds with central nervous system (CNS) activity (Lipunova, Nosova, Charushin, & Chupakhin, 2018), (Saganuwan, 2017).
Applications in Optical Sensors and Environmental Safety
The heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown impressive functionalities in organic synthesis, catalysis, and medicinal applications. This indicates the potential of this compound in similar applications. These compounds have been instrumental in the formation of metal complexes, catalyst design, and medicinal applications, suggesting a broader applicability in the field of drug development and environmental safety (Li et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAWXPZNJDTKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)
![(3-fluorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2532414.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)
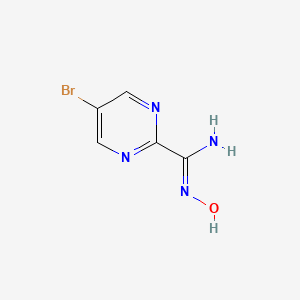
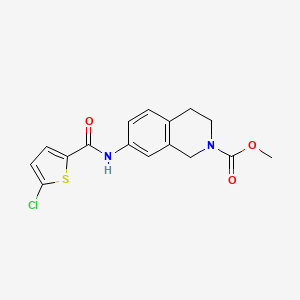
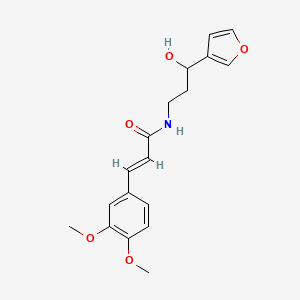
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
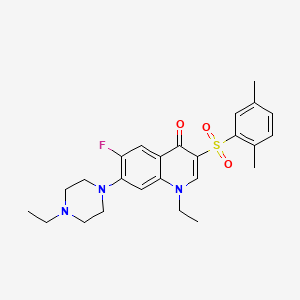
![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)
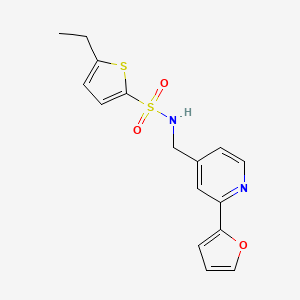

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)